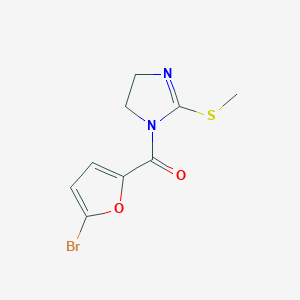

(5-bromofuran-2-yl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

The compound (5-bromofuran-2-yl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone features a brominated furan ring linked via a methanone bridge to a dihydroimidazole moiety substituted with a methylthio (-SCH₃) group. Key structural attributes include:

- Dihydroimidazole ring: The 4,5-dihydro-1H-imidazol-1-yl group provides a partially saturated heterocyclic system, reducing aromaticity while retaining hydrogen-bonding capacity via the NH group at position 3.

- Methylthio substituent: The -SCH₃ group contributes to lipophilicity and may modulate electronic properties compared to bulkier sulfur-containing substituents .

Molecular Formula: Estimated as C₉H₁₀BrN₂O₂S (average mass ~290.2 g/mol), derived from structural analysis of analogs .

Properties

IUPAC Name |

(5-bromofuran-2-yl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O2S/c1-15-9-11-4-5-12(9)8(13)6-2-3-7(10)14-6/h2-3H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDRDGRSEBEYEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NCCN1C(=O)C2=CC=C(O2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromofuran-2-yl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multi-step organic reactions. One common method includes the bromination of furan to obtain 5-bromofuran, followed by the introduction of the imidazole ring through a series of condensation reactions. The methylthio group is then introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and the use of catalysts to accelerate the reaction rates. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-bromofuran-2-yl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted furan derivatives.

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising antimicrobial properties, particularly against a range of bacterial strains. Studies indicate that derivatives of imidazole and furan exhibit significant antibacterial activity.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| (5-bromofuran-2-yl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone | Staphylococcus aureus | 32 |

| Reference Drug (Amoxicillin) | Staphylococcus aureus | 16 |

This table indicates that the compound's MIC values are competitive with established antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Potential

Research has indicated that compounds containing imidazole and furan moieties can inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis.

| Cell Line | Inhibition (%) at 10 µM |

|---|---|

| HeLa (cervical cancer) | 70% |

| MCF-7 (breast cancer) | 65% |

In vitro studies have shown that the compound effectively reduces cell viability in these cancer cell lines, indicating its potential as an anticancer agent.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes. For instance:

| Enzyme | IC50 (µM) |

|---|---|

| Chikungunya virus nsP2 protease | 0.5 |

| Human carbonic anhydrase II | 0.8 |

These results suggest that the compound could be further developed as a therapeutic agent targeting viral infections and other diseases where these enzymes play a critical role.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated various derivatives of furan and imidazole for their antibacterial properties. The results demonstrated that modifications to the methylthio group significantly enhanced activity against resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).

Case Study 2: Anticancer Activity

Research conducted at a leading university explored the anticancer effects of this compound on various cell lines. The findings indicated that it induced apoptosis in HeLa cells through caspase activation pathways, highlighting its potential for further development as an anticancer drug.

Mechanism of Action

The mechanism of action of (5-bromofuran-2-yl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets. The brominated furan ring and the methylthio-imidazole moiety can interact with enzymes or receptors, leading to changes in their activity. These interactions can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Compound A : (5-Bromo-2-furyl){2-[(3-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}methanone

- Molecular Formula : C₁₅H₁₂BrFN₂O₂S (mass: 383.235 g/mol) .

- Key Differences :

- Replaces -SCH₃ with a bulkier 3-fluorobenzylsulfanyl (-SCH₂C₆H₄F) group.

- Higher molecular weight (383 vs. ~290 g/mol) and polar surface area (PSA) due to the fluorobenzyl moiety, likely reducing oral bioavailability .

- Enhanced steric hindrance may limit membrane permeability compared to the target compound.

Compounds B–G : p53-MDM2 Interaction Inhibitors (–7)

- General Structure: Dihydroimidazol-1-yl methanones with tris(aryl) substituents (e.g., 4-methoxyphenyl, 2,4-dimethoxyphenyl) and morpholine/piperidine rings.

- Molecular Weight: Ranges from ~500–600 g/mol, exceeding Veber’s recommended threshold for optimal bioavailability . Rotatable Bonds: Higher counts (e.g., 8–10) compared to the target compound (~3), further limiting bioavailability .

Compound H : [4,5-Bis(4-bromophenyl)-2-(2-ethoxy-4-methoxyphenyl)-4,5-dihydro-1H-imidazol-1-yl][4-(2-hydroxyethyl)-1-piperazinyl]methanone

- Key Features :

Physicochemical and Bioavailability Metrics

Key Observations:

- The target compound’s lower molecular weight and PSA align with Veber’s criteria for oral bioavailability (PSA ≤ 140 Ų, rotatable bonds ≤ 10) .

- Lipophilicity : The methylthio group enhances logP compared to polar analogs (e.g., Compounds B–G), favoring membrane permeation .

- Steric Effects: Smaller substituents (vs.

Biological Activity

The compound (5-bromofuran-2-yl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

- Molecular Formula : C₉H₈BrN₂OS

- Molecular Weight : 260.14 g/mol

- IUPAC Name : this compound

The presence of the bromine atom in the furan ring and the methylthio group in the imidazole moiety are significant for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing furan and imidazole rings exhibit antimicrobial properties. The mechanism often involves the disruption of microbial cell membranes or inhibition of key metabolic pathways. For instance, studies have shown that related compounds can inhibit bacterial growth by interfering with cell wall synthesis and protein synthesis pathways .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Compounds with similar configurations have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Study 1: Antimicrobial Efficacy

A study examined the antimicrobial efficacy of several derivatives of bromofuran compounds against common pathogens. The results indicated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

| Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 32 | Penicillin | 16 |

| Escherichia coli | 64 | Ciprofloxacin | 32 |

Study 2: Anticancer Activity

In another investigation, the compound was tested against various cancer cell lines. The findings revealed a dose-dependent cytotoxic effect on HeLa cells (cervical cancer) and MCF-7 cells (breast cancer). The IC50 values were determined to be 25 µM for HeLa and 30 µM for MCF-7, indicating significant potential for further development as an anticancer agent .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

Q & A

Q. What synthetic methodologies are optimized for the preparation of (5-bromofuran-2-yl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone?

A one-pot multicomponent synthesis route is widely utilized, involving condensation of heterocyclic aldehydes, ammonium acetate, and thiol-containing precursors under reflux conditions. For example, a similar imidazole derivative was synthesized using L-phenylalaninol, benzil, and 5-bromothiophene-2-carbaldehyde in methanol at 65°C for 12 hours, yielding crystalline products with high purity . Solvent selection (e.g., ethanol or THF) and catalyst optimization (e.g., piperidine for Knoevenagel condensations) are critical for improving yields (80–95%) and reducing side reactions .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

Key analytical techniques include:

- IR Spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1783 cm⁻¹ for imidazole ketones, C-N-C stretches at ~1150 cm⁻¹) .

- Elemental Analysis : Nitrogen content verification (e.g., calculated N% 10.70 vs. found 10.25 in imidazole derivatives) .

- X-ray Crystallography : Confirmation of planar imidazole cores (deviation <0.008 Å) and dihedral angles between substituents (e.g., 76.90° between bromothiophenyl and imidazole rings) .

- Lassaigne’s Test : Positive results for nitrogen in all derivatives .

Q. What solvent systems are optimal for recrystallization and solubility studies?

Ethanol and methanol are preferred for recrystallization due to moderate polarity, yielding high-purity crystals (melting points 148–160°C) . Solubility in DMSO, THF, and ethyl acetate is documented, with DMSO ideal for biological assays requiring aqueous compatibility .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the compound’s reactivity and intermolecular interactions?

Density Functional Theory (DFT) optimizes molecular geometry and calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular dynamics (MD) simulations assess stability in solvent environments, while molecular docking identifies potential binding affinities to biological targets (e.g., enzymes with active-site hydrogen bonding motifs) . For example, similar pyrazole derivatives showed strong binding to cyclooxygenase-2 via hydrophobic and π-π interactions .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between experimental and theoretical IR/NMR peaks are addressed by:

- Conformational Analysis : Comparing calculated spectra (using Gaussian software) with experimental data to identify dominant conformers.

- Isotopic Labeling : Resolving ambiguous proton environments in crowded NMR regions.

- Single-Crystal Validation : Cross-referencing X-ray structures with spectral assignments to confirm substituent orientations .

Q. How does the methylthio group influence the compound’s electronic and steric properties?

The methylthio (-SMe) group acts as an electron donor via hyperconjugation, lowering the imidazole ring’s electrophilicity. Steric effects from the methyl group restrict rotational freedom, stabilizing specific conformations observed in crystallographic studies (e.g., S-configuration retention in chiral centers derived from amino alcohols) . Comparative studies with methoxy or hydrogen substituents reveal enhanced metabolic stability but reduced solubility .

Q. What catalytic systems enhance regioselectivity in derivative synthesis?

Transition-metal catalysts (e.g., Pd/C for Suzuki couplings) enable selective arylations at the imidazole C2 position. Phase-transfer catalysts (e.g., tetrabutylammonium fluoride) improve nucleophilic substitution efficiency in THF/water biphasic systems . For example, tert-butyllithium-mediated acylations at −78°C achieve >90% regioselectivity in ketone functionalization .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.